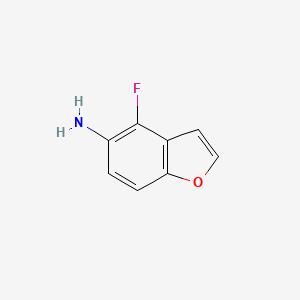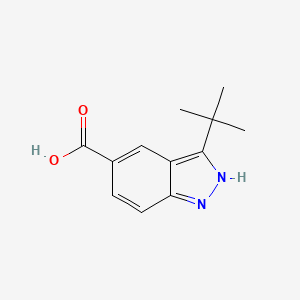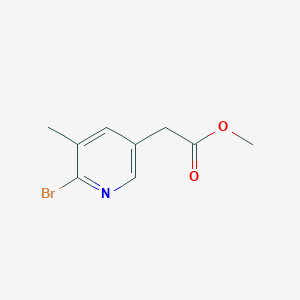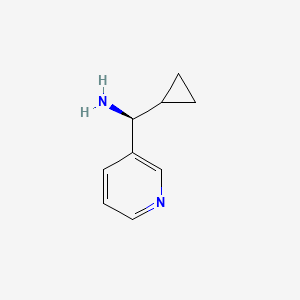
(S)-cyclopropyl(pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-cyclopropyl(pyridin-3-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-3-yl moiety via a methanamine linker. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(pyridin-3-yl)methanamine typically involves the following steps:
Pyridine Functionalization: The pyridin-3-yl moiety can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Amine Introduction: The methanamine linker is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-cyclopropyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides using oxidizing agents like hypervalent iodine or TEMPO.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for mild and efficient oxidation of amines.
Reduction: Lithium aluminum hydride is a strong reducing agent for converting amines to more reduced forms.
Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles, amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-cyclopropyl(pyridin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-cyclopropyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the pyridin-3-yl moiety can participate in π-π stacking or hydrogen bonding. The methanamine linker provides flexibility, allowing the compound to adopt conformations that optimize target binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These heterocycles have comparable structural features and are used in similar research applications.
Uniqueness
(S)-cyclopropyl(pyridin-3-yl)methanamine is unique due to its chiral cyclopropyl group, which imparts distinct stereochemical properties and potential for enantioselective interactions. This makes it a valuable compound for studying chiral recognition and developing enantioselective catalysts or drugs.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(S)-cyclopropyl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2/t9-/m0/s1 |
Clé InChI |
FSWNPAICGSWQJU-VIFPVBQESA-N |
SMILES isomérique |
C1CC1[C@@H](C2=CN=CC=C2)N |
SMILES canonique |
C1CC1C(C2=CN=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


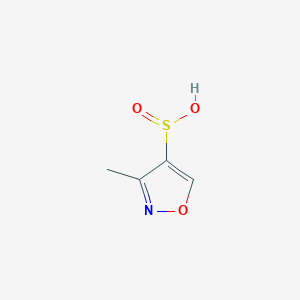
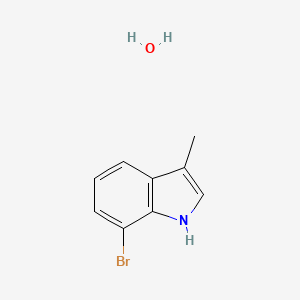

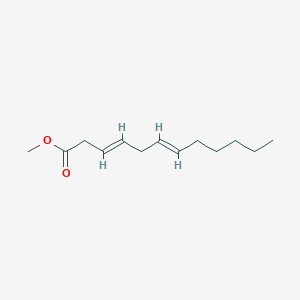


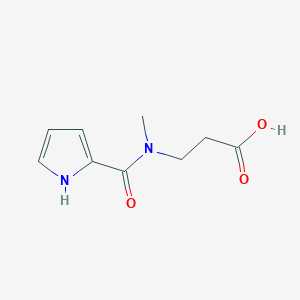
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)

